4-(2-Chloro-ethanesulfonyl)-phenol
Description
4-(2-Chloro-ethanesulfonyl)-phenol is a phenolic compound featuring a chloro-ethanesulfonyl substituent at the para position of the benzene ring. The ethanesulfonyl group (–SO₂–CH₂CH₂Cl) combines sulfonyl functionality with a chlorine-terminated ethyl chain, imparting unique electronic and steric properties.
The sulfonyl group is a strong electron-withdrawing moiety, which can enhance charge transfer interactions and polarizability, critical for NLO properties.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
4-(2-chloroethylsulfonyl)phenol |
InChI |
InChI=1S/C8H9ClO3S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 |
InChI Key |
JJQZTSDDOIUMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains a conjugated imidazole core with phenyl and phenol groups.
- Electronic Properties : Exhibits a low HOMO-LUMO gap (4.05 eV), high dipole moment (5.21 D), and significant third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) due to π-conjugation and intramolecular charge transfer (ICT) .
- NLO Behavior: Demonstrated self-focusing (negative nonlinear refractive index, n₂ = -2.89 × 10⁻⁶ cm²/W) and two-photon absorption (β = 4.044 × 10⁻¹ cm/W) via Z-scan experiments .
2-Chloro-4-(methylsulfonyl)phenol
- Structure : Methylsulfonyl (–SO₂–CH₃) and chloro substituents at positions 4 and 2, respectively.
- Its electron-withdrawing nature reduces electron density on the aromatic ring, similar to the target compound .
Bis(4-chlorophenyl) sulfone
- Structure : Two para-chlorophenyl groups attached to a sulfone group.
- Electronic Properties: The sulfone bridge enhances thermal stability and rigidity, but the lack of a phenolic –OH group limits solubility in polar solvents compared to 4-(2-Chloro-ethanesulfonyl)-phenol .
Nonlinear Optical (NLO) Properties
A comparative analysis of NLO parameters is summarized below:
*Inferred values based on structural analogs. The ethanesulfonyl group may enhance polarizability compared to methylsulfonyl but reduce conjugation relative to imidazole derivatives.
Physicochemical Properties
The higher molecular weight and ethyl chain in this compound likely improve solubility in organic solvents compared to bis(4-chlorophenyl) sulfone .
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